molecular formula C5H4F3NOS B6302053 5-Methyl-4-(trifluoromethylthio)isoxazole CAS No. 1858257-12-1

5-Methyl-4-(trifluoromethylthio)isoxazole

Cat. No.: B6302053
CAS No.: 1858257-12-1
M. Wt: 183.15 g/mol
InChI Key: VRFYMFVSECAXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(trifluoromethylthio)isoxazole is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound belongs to the isoxazole family, which is known for its wide spectrum of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 5-Methyl-4-(trifluoromethylthio)isoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides to alkynes, which is a metal-free synthetic route . Another method includes the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Industrial production methods often employ these synthetic routes due to their efficiency and high yield .

Chemical Reactions Analysis

5-Methyl-4-(trifluoromethylthio)isoxazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted isoxazoles and other heterocyclic compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antifungal, anticancer, and anti-inflammatory agent . Its unique chemical structure also makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of 5-Methyl-4-(trifluoromethylthio)isoxazole involves its interaction with specific molecular targets and pathways. Its unique chemical structure allows it to bind to biological targets, thereby exerting its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

5-Methyl-4-(trifluoromethylthio)isoxazole is unique compared to other similar compounds due to its trifluoromethylthio group, which imparts distinct chemical and biological properties . Similar compounds include other isoxazole derivatives such as 5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl and 3,5-disubstituted isoxazoles . These compounds share some similarities in their chemical structure and biological activities but differ in their specific substituents and resulting properties .

Properties

IUPAC Name

5-methyl-4-(trifluoromethylsulfanyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c1-3-4(2-9-10-3)11-5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFYMFVSECAXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.